Increased Hydrophobicity and Predicted Membrane Permeability vs. Direct Aryl Isocyanate
The target compound exhibits substantially higher calculated LogP (3.84) compared to the direct aryl isocyanate analog 4-bromo-2-methylphenyl isocyanate (LogP 2.72) [1] . This 1.12 log unit difference corresponds to approximately a 13-fold increase in theoretical octanol-water partition coefficient, which is relevant for applications where enhanced membrane permeability or altered pharmacokinetic properties are desired.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.84 (calculated) |
| Comparator Or Baseline | 4-Bromo-2-methylphenyl isocyanate: LogP = 2.72 (calculated) |
| Quantified Difference | ΔLogP = +1.12 (approximately 13-fold higher partition coefficient) |
| Conditions | Computational prediction using standardized algorithms |
Why This Matters
Higher LogP indicates greater hydrophobicity, which influences compound partitioning in biphasic reactions, membrane permeability in biological systems, and chromatographic behavior during purification.
- [1] ChemSrc. 4-Bromo-2-(isocyanatomethyl)-1-methylbenzene. CAS 343314-73-8. Calculated LogP = 3.84. View Source
